6-oxo-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1H-pyridazine-3-carboxamide
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Overview
Description
6-oxo-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-yl-1H-pyridazine-3-carboxamide is a complex organic compound characterized by its spirocyclic structure, which includes a chromene and oxane ring system fused to a pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-yl-1H-pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a chromene derivative and an oxane precursor. This step often requires the use of a strong acid or base to facilitate the cyclization process.
Introduction of the Pyridazine Moiety: The pyridazine ring is introduced via a condensation reaction between a hydrazine derivative and a suitable dicarbonyl compound. This step may require heating and the presence of a catalyst to drive the reaction to completion.
Final Coupling and Oxidation: The final step involves coupling the spirocyclic intermediate with a carboxamide group, followed by oxidation to introduce the oxo functionality. This step may utilize oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the oxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidized Derivatives: Products with additional oxygen functionalities.
Reduced Derivatives: Dihydropyridazine derivatives.
Substituted Derivatives: Compounds with various nucleophiles attached to the spirocyclic core.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its spirocyclic structure, which can mimic natural substrates or inhibitors.
Medicine
In medicinal chemistry, 6-oxo-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-yl-1H-pyridazine-3-carboxamide is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The oxo and carboxamide groups can form hydrogen bonds with amino acid residues, stabilizing the compound within the binding site.
Comparison with Similar Compounds
Similar Compounds
Spiro[3,4-dihydrochromene-2,4’-oxane] Derivatives: These compounds share the spirocyclic core but differ in the attached functional groups.
Pyridazine Carboxamides: Compounds with a pyridazine ring and carboxamide group but lacking the spirocyclic structure.
Uniqueness
6-oxo-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-yl-1H-pyridazine-3-carboxamide is unique due to its combination of a spirocyclic core with a pyridazine moiety, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
6-oxo-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-16-6-5-13(20-21-16)17(23)19-14-11-18(7-9-24-10-8-18)25-15-4-2-1-3-12(14)15/h1-6,14H,7-11H2,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALJUGLVVNBHHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C3=CC=CC=C3O2)NC(=O)C4=NNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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